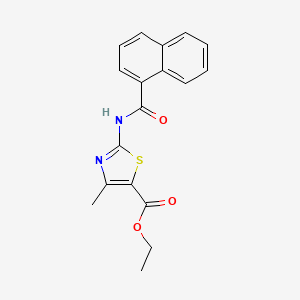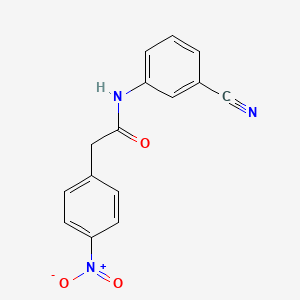![molecular formula C19H22N2O4 B5881331 N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5881331.png)
N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide, also known as Compound X, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. In
作用機序
The mechanism of action of N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. In cancer cells, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell growth and survival. In neurodegenerative diseases, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In inflammation, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to have various biochemical and physiological effects in different systems. In cancer cells, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been found to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In neurodegenerative diseases, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to improve cognitive function and reduce oxidative stress. In inflammation, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to reduce the production of inflammatory cytokines and chemokines.
実験室実験の利点と制限
One advantage of N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X is its synthetic nature, which allows for easy and consistent production. Another advantage is its potential therapeutic applications in various fields. However, a limitation of N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X is its limited solubility, which may affect its bioavailability and efficacy in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are many potential future directions for research on N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X. In cancer research, further studies are needed to determine its efficacy in different types of cancer and in combination with other therapies. In neurodegenerative diseases, more research is needed to determine its potential as a disease-modifying therapy. In inflammation, further studies are needed to determine its efficacy in different inflammatory diseases and its potential as a therapeutic agent. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X involves the reaction of 3,4-dimethoxybenzoic acid with butyryl chloride to form N-(butyryl)-3,4-dimethoxybenzamide. This intermediate is then reacted with 2-aminobenzophenone to yield the final product, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide.
科学的研究の応用
N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has shown promising results in inhibiting the growth of cancer cells. In neurodegenerative diseases, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's diseases. In inflammation, N-[2-(butyrylamino)phenyl]-3,4-dimethoxybenzamide X has been shown to reduce inflammation and may be useful in the treatment of inflammatory diseases.
特性
IUPAC Name |
N-[2-(butanoylamino)phenyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-7-18(22)20-14-8-5-6-9-15(14)21-19(23)13-10-11-16(24-2)17(12-13)25-3/h5-6,8-12H,4,7H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIFOHYCWAFZPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(butanoylamino)phenyl]-3,4-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B5881264.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5881277.png)
![methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5881280.png)
![methyl [4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5881289.png)

![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5881295.png)
![methyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5881298.png)
![N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5881304.png)

![N-[4-(4-chlorophenoxy)phenyl]propanamide](/img/structure/B5881318.png)


![N~1~-(2-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5881347.png)